(2S,3S)-Diepoxybutane
Description
Contextualization of Chiral Diepoxides within Organic Synthesis and Chemical Biology
Chiral epoxides are highly valuable three-membered ring structures that serve as versatile intermediates in organic synthesis. pnas.org Their inherent ring strain makes them susceptible to ring-opening reactions, allowing for the stereocontrolled introduction of new functional groups. This reactivity is harnessed in asymmetric synthesis to construct complex chiral molecules with high precision. nih.govnih.gov The ability to control the three-dimensional arrangement of atoms is crucial in fields like pharmaceuticals and materials science, where the biological activity or material properties of a compound are often dependent on its specific stereochemistry. mdpi.com
In chemical biology, chiral epoxides are instrumental in probing and understanding biological processes. Their reactivity towards nucleophilic residues in biomolecules such as DNA and proteins allows them to act as molecular probes to study mechanisms of toxicity, carcinogenicity, and drug action. The stereochemistry of the epoxide plays a critical role in these interactions, often dictating the efficiency and selectivity of the reaction with biological targets. mdpi.com
Historical Development of Research on Diepoxybutane Stereoisomers
Research into diepoxybutane and its stereoisomers has a rich history, driven by interests in its industrial uses, biological effects, and synthetic potential. Initially, diepoxybutane was investigated for its properties as a cross-linking agent and a chemical intermediate. wikipedia.org Early studies in the mid-20th century began to uncover the potent biological activity of diepoxybutane, including its mutagenic and carcinogenic properties. wikipedia.org
A significant milestone in the historical timeline of diepoxybutane research was the discovery of its ability to induce chromosomal aberrations. This led to its use in the "DEB test" for the diagnosis of Fanconi anemia, a rare genetic disorder characterized by sensitivity to DNA cross-linking agents. nih.gov This application highlighted the compound's potent interaction with DNA.
Subsequent research focused on delineating the distinct biological activities of the different stereoisomers: the chiral (S,S) and (R,R) enantiomers, and the achiral meso form. These investigations revealed that the stereochemistry of the diepoxybutane isomer significantly influences its genotoxicity and cytotoxicity, with the (S,S)-isomer often exhibiting the most potent effects. This stereochemical dependence has been crucial in understanding the mechanisms of 1,3-butadiene-induced carcinogenicity, as diepoxybutane is a key metabolite. nih.gov
| Milestone | Description | Approximate Time Period |
| Initial Synthesis and Industrial Interest | Synthesis and exploration of diepoxybutane for its cross-linking and polymer-related applications. | Mid-20th Century |
| Discovery of Biological Activity | Early studies revealing the mutagenic and carcinogenic properties of diepoxybutane. | 1960s-1970s |
| Development of the DEB Test | Utilization of diepoxybutane to diagnose Fanconi anemia due to its DNA cross-linking ability. | 1980s |
| Stereoisomer-Specific Biological Effects | Research demonstrating that the different stereoisomers of diepoxybutane have varying levels of genotoxicity and cytotoxicity. | 1990s-Present |
| Mechanistic Studies of DNA Damage | Detailed investigations into how diepoxybutane stereoisomers form adducts and cross-links with DNA, providing insights into carcinogenesis. | 2000s-Present |
Significance of (2S,3S)-Diepoxybutane as a Mechanistic Probe and Synthetic Synthon
The specific enantiomer, this compound, holds particular importance due to its defined stereochemistry, which allows for precise investigations and applications.
As a mechanistic probe , this compound is invaluable for studying the stereochemical aspects of DNA damage and repair. Its reaction with DNA, particularly with guanine (B1146940) bases, leads to the formation of specific adducts and interstrand cross-links. By using the enantiomerically pure (2S,3S)-isomer, researchers can meticulously track the formation and repair of these lesions, providing a clearer understanding of the molecular mechanisms of mutagenesis and carcinogenesis. nih.govnih.gov Studies have shown that diepoxybutane can induce DNA damage and cell cycle arrest, and the stereochemistry of the isomer influences the type and frequency of mutations. nih.govnih.gov For instance, investigations into the reaction of diepoxybutane with 2'-deoxyguanosine (B1662781) have revealed the formation of various adducts and their subsequent decomposition pathways under physiological conditions. nih.gov
As a synthetic synthon , this compound serves as a versatile chiral building block in asymmetric synthesis. Its C2 symmetry and two reactive epoxide rings allow for the creation of a variety of complex, stereochemically defined molecules. Chemists can exploit the predictable stereochemistry of the ring-opening reactions to synthesize chiral diols, amino alcohols, and other valuable intermediates for the production of pharmaceuticals and natural products. The use of chiral epoxides like the (2S,3S)-isomer is a cornerstone of modern enantioselective synthesis, enabling the construction of molecules with precise three-dimensional structures. pnas.org
Structure
3D Structure
Properties
IUPAC Name |
(2S)-2-[(2S)-oxiran-2-yl]oxirane | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
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| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H6O2/c1-3(5-1)4-2-6-4/h3-4H,1-2H2/t3-,4-/m0/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZFIVKAOQEXOYFY-IMJSIDKUSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
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Canonical SMILES |
C1C(O1)C2CO2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
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Isomeric SMILES |
C1[C@H](O1)[C@@H]2CO2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
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Molecular Formula |
C4H6O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Record name | D,L-1,2:3,4-DIEPOXYBUTANE | |
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| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
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DSSTOX Substance ID |
DTXSID101031194 | |
| Record name | 2,2'-Bioxirane, (2S,2'S)- | |
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Molecular Weight |
86.09 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
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Physical Description |
D,l-1,2:3,4-diepoxybutane is a colorless to yellow liquid. (NTP, 1992) | |
| Details | National Toxicology Program, Institute of Environmental Health Sciences, National Institutes of Health (NTP). 1992. National Toxicology Program Chemical Repository Database. Research Triangle Park, North Carolina. | |
| Record name | D,L-1,2:3,4-DIEPOXYBUTANE | |
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Boiling Point |
291 °F at 760 mmHg (NTP, 1992) | |
| Details | National Toxicology Program, Institute of Environmental Health Sciences, National Institutes of Health (NTP). 1992. National Toxicology Program Chemical Repository Database. Research Triangle Park, North Carolina. | |
| Record name | D,L-1,2:3,4-DIEPOXYBUTANE | |
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Flash Point |
114 °F (NTP, 1992) | |
| Details | National Toxicology Program, Institute of Environmental Health Sciences, National Institutes of Health (NTP). 1992. National Toxicology Program Chemical Repository Database. Research Triangle Park, North Carolina. | |
| Record name | D,L-1,2:3,4-DIEPOXYBUTANE | |
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Solubility |
greater than or equal to 100 mg/mL at 67.1 °F (NTP, 1992) | |
| Details | National Toxicology Program, Institute of Environmental Health Sciences, National Institutes of Health (NTP). 1992. National Toxicology Program Chemical Repository Database. Research Triangle Park, North Carolina. | |
| Record name | D,L-1,2:3,4-DIEPOXYBUTANE | |
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Density |
1.1157 at 68 °F (NTP, 1992) - Denser than water; will sink | |
| Details | National Toxicology Program, Institute of Environmental Health Sciences, National Institutes of Health (NTP). 1992. National Toxicology Program Chemical Repository Database. Research Triangle Park, North Carolina. | |
| Record name | D,L-1,2:3,4-DIEPOXYBUTANE | |
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Vapor Pressure |
3.9 mmHg at 68 °F (NTP, 1992) | |
| Details | National Toxicology Program, Institute of Environmental Health Sciences, National Institutes of Health (NTP). 1992. National Toxicology Program Chemical Repository Database. Research Triangle Park, North Carolina. | |
| Record name | D,L-1,2:3,4-DIEPOXYBUTANE | |
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CAS No. |
298-18-0, 30031-64-2, 564-00-1 | |
| Record name | D,L-1,2:3,4-DIEPOXYBUTANE | |
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| Record name | (S,S)-2,2′-Bioxirane | |
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| Record name | 2,2'-Bioxirane, (2S,2'S)- | |
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| Record name | L-Diepoxybutane | |
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| Record name | 2,2'-Bioxirane, (2S,2'S) | |
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| Record name | 2,2'-Bioxirane, (2R,2'S)-rel- | |
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| Record name | DIEPOXYBUTANE, (2S,3S)- | |
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Melting Point |
39 °F (NTP, 1992) | |
| Details | National Toxicology Program, Institute of Environmental Health Sciences, National Institutes of Health (NTP). 1992. National Toxicology Program Chemical Repository Database. Research Triangle Park, North Carolina. | |
| Record name | D,L-1,2:3,4-DIEPOXYBUTANE | |
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Stereoselective Synthesis of 2s,3s Diepoxybutane
Asymmetric Epoxidation Strategies for Precursors
The creation of the specific stereoisomer (2S,3S)-Diepoxybutane often involves the epoxidation of a precursor molecule like 1,3-butadiene (B125203) or a related unsaturated compound. Asymmetric epoxidation methods are crucial for controlling the stereochemical outcome of this transformation.
Sharpless Asymmetric Epoxidation Applications
The Sharpless Asymmetric Epoxidation (SAE) is a highly reliable and enantioselective method for the epoxidation of primary and secondary allylic alcohols. mdpi.comwikipedia.org This reaction utilizes a catalyst system composed of titanium tetra(isopropoxide), a chiral diethyl tartrate (DET) ligand, and an oxidant, typically tert-butyl hydroperoxide. wikipedia.orgorganic-chemistry.org The choice of the tartrate enantiomer dictates the facial selectivity of the epoxidation, allowing for predictable synthesis of a specific epoxide enantiomer. mdpi.comresearchgate.net
While the classic SAE protocol requires an allylic alcohol, its principles can be adapted for precursors to this compound. wikipedia.org For instance, a suitable diene alcohol could be selectively epoxidized at the allylic position. Subsequent chemical modifications and a second epoxidation step would then lead to the desired diepoxide. The power of the SAE lies in its ability to set the initial stereocenter with high enantiomeric excess (ee). wikipedia.orgharvard.edu This method has been instrumental in the total synthesis of numerous natural products. wikipedia.orgresearchgate.net
Table 1: Key Features of Sharpless Asymmetric Epoxidation
| Feature | Description |
| Substrate | Primary and secondary allylic alcohols. wikipedia.org |
| Catalyst | Titanium tetra(isopropoxide) and diethyl tartrate (DET). wikipedia.org |
| Oxidant | tert-butyl hydroperoxide. wikipedia.org |
| Selectivity | Highly enantioselective, controlled by the chirality of the DET ligand. mdpi.com |
| Applications | Widely used in the synthesis of chiral building blocks for natural products. wikipedia.orgresearchgate.net |
Jacobsen-Katsuki Epoxidation Analogues
The Jacobsen-Katsuki epoxidation provides a complementary approach to the Sharpless method, as it is particularly effective for the enantioselective epoxidation of unfunctionalized cis-disubstituted alkenes. organic-chemistry.orgwikipedia.orgopenochem.org This reaction employs a chiral manganese-salen complex as the catalyst and typically uses a stoichiometric oxidant like sodium hypochlorite (B82951) (bleach). organic-chemistry.orgwikipedia.org
For the synthesis of this compound precursors, such as 1,3-butadiene, the Jacobsen-Katsuki epoxidation offers a potential route to introduce the first epoxide with high enantioselectivity. The reaction's effectiveness is dependent on the alkene's substitution pattern, with conjugated dienes often showing higher enantioselectivity than non-conjugated ones. wikipedia.org The mechanism is thought to involve a manganese(V)-oxo intermediate. wikipedia.orgpitt.edu Different models have been proposed by Jacobsen and Katsuki to explain the stereoselectivity, considering the approach of the alkene to the flat salen catalyst. organic-chemistry.orgpitt.edu
Table 2: Comparison of Sharpless and Jacobsen-Katsuki Epoxidations
| Feature | Sharpless Epoxidation | Jacobsen-Katsuki Epoxidation |
| Typical Substrate | Allylic alcohols wikipedia.org | cis-Disubstituted alkenes organic-chemistry.orgwikipedia.org |
| Catalyst Metal | Titanium wikipedia.org | Manganese wikipedia.org |
| Chiral Ligand | Diethyl tartrate wikipedia.org | Salen-type ligand wikipedia.org |
| Key Advantage | High predictability for allylic alcohols mdpi.com | Broad substrate scope for unfunctionalized alkenes organic-chemistry.org |
Organocatalytic Approaches to Chiral Epoxides
In recent years, organocatalysis has emerged as a powerful tool in asymmetric synthesis, offering a metal-free alternative to traditional methods. acs.org For the synthesis of chiral epoxides, various organocatalytic strategies have been developed. One notable example is the use of chiral ketones, such as those derived from fructose (B13574), to catalyze the epoxidation of alkenes with oxidants like potassium peroxymonosulfate (B1194676) (Oxone).
Another approach involves the use of guanidine (B92328) and amidine-based organocatalysts. acs.org For instance, 1,5,7-triazabicyclo[4.4.0]dec-5-ene (TBD) has demonstrated efficacy in the ring-opening polymerization of cyclic esters, showcasing its ability to activate molecules. acs.org While not a direct epoxidation, this highlights the potential of such organocatalysts in related transformations. Bifunctional organocatalysts, combining a hydrogen-bond donor (like thiourea) with a Brønsted base (like a tertiary amine), can activate both the substrate and the oxidant, leading to controlled epoxidation. acs.org These methods are promising for the enantioselective epoxidation of butadiene precursors, providing a pathway to chiral mono-epoxides that can be subsequently converted to this compound.
Chiral Pool-Based Synthesis of Enantiopure this compound
A highly efficient and direct method for synthesizing enantiopure this compound utilizes the "chiral pool," which involves using readily available, inexpensive, and enantiomerically pure natural products as starting materials. rsc.org L-(+)-Tartaric acid is an ideal starting material for this purpose.
The synthesis begins with the conversion of L-(+)-tartaric acid to L-threitol 1,4-bismethanesulfonate. orgsyn.org This intermediate is then treated with a base, such as potassium hydroxide (B78521), in a biphasic system of diethyl ether and water. orgsyn.org This step effects a double intramolecular Williamson ether synthesis, resulting in the formation of (2S,3S)-1,2:3,4-diepoxybutane with high yield and purity. orgsyn.org The reaction proceeds through a stereospecific double inversion mechanism, ensuring the desired (S,S) configuration. The product can be purified by fractional distillation. orgsyn.org This chiral pool approach is advantageous due to its operational simplicity, cost-effectiveness, and the high enantiopurity of the final product, which is directly derived from the inherent chirality of the starting material.
Biocatalytic Routes to this compound and Analogues
Biocatalysis offers an environmentally friendly and highly selective alternative for the synthesis of chiral compounds. Enzymes can operate under mild conditions and often exhibit exquisite chemo-, regio-, and stereoselectivity.
Enzyme-Mediated Oxidations
Enzymes, particularly oxidoreductases, play a significant role in the oxidation of various substrates. Cytochrome P450 monooxygenases, for example, are known to be involved in the metabolic bioactivation of 1,3-butadiene to its epoxide metabolites, including diepoxybutane. nih.govoup.com Studies have shown that different human cytochrome P450 enzymes, such as 2E1, 2A6, and 2C9, can oxidize butadiene monoxide to form both meso- and (±)-diepoxybutane. nih.gov The stereoselectivity of this oxidation can vary depending on the specific P450 isoform. For instance, incubations with P450 2A6 and 2E1 preferentially form the meso-diastereomer. nih.gov
While metabolic studies often focus on the toxicological implications of these transformations, the inherent selectivity of these enzymes can be harnessed for synthetic purposes. nih.govoup.comnih.gov By employing isolated enzymes or whole-cell systems expressing specific monooxygenases, it is possible to achieve the stereoselective epoxidation of butadiene or its monoepoxide precursor to yield this compound. Further research into enzyme engineering and optimization of reaction conditions could enhance the yield and enantiomeric purity of the desired product, making biocatalysis a viable and sustainable synthetic route.
Microbial Transformations for Stereoselective Epoxidation
Biocatalysis presents a powerful and environmentally benign alternative to classical chemical synthesis for producing chiral compounds. The use of whole-cell microorganisms or isolated enzymes can achieve high stereoselectivity in epoxidation reactions, often under mild conditions.
Enzymes such as monooxygenases and peroxygenases are known to catalyze the epoxidation of alkenes. tandfonline.commdpi.comnih.gov For instance, the epoxidation of 2,2-dimethyl-6-cyano-3-chromene has been successfully achieved with high enantioselectivity using whole-cell biotransformation. tandfonline.com In these processes, microorganisms containing specific enzymes convert a prochiral alkene into a single enantiomer of the corresponding epoxide. Fungal unspecific peroxygenases (UPOs), for example, are robust extracellular enzymes that can selectively epoxidize terminal alkenes using hydrogen peroxide as a cosubstrate. nih.govcsic.es The selectivity of these biocatalysts can be remarkable; studies on the epoxidation of fatty acids by fungal peroxygenases have demonstrated the formation of mono-epoxides with excellent enantioselectivity (enantiomeric excess > 99%). nih.gov
While direct documentation for the microbial epoxidation of 1,3-butadiene to yield this compound specifically is not detailed in the provided research, the principles of biocatalysis strongly suggest its feasibility. A screening of various microorganisms (bacteria, yeasts, fungi) could identify strains capable of performing this stereoselective transformation. nih.gov This approach, known as whole-cell biocatalysis, avoids the need for isolating and purifying enzymes, making it a cost-effective strategy. mdpi.com
Resolution Techniques for Enantiomeric Enrichment
When a synthesis results in a racemic or non-enantiopure mixture of diepoxybutane, resolution techniques are necessary to isolate or enrich the desired (2S,3S) enantiomer.
A classical and widely used method is chemical resolution via diastereomer formation . This technique involves reacting the racemic mixture with a single, pure enantiomer of a chiral resolving agent. nih.gov For a racemic epoxide, this reaction produces a pair of diastereomers. Since diastereomers have different physical properties (e.g., solubility, melting point, boiling point), they can be separated by standard laboratory techniques like fractional crystallization or chromatography. csic.esnih.gov Once separated, a subsequent chemical reaction is performed to remove the chiral auxiliary, yielding the pure enantiomers of the original compound.
Another powerful method is chiral chromatography . This technique employs a chiral stationary phase (CSP) that interacts differently with each enantiomer in the racemic mixture. sigmaaldrich.com As the mixture passes through the chromatography column, one enantiomer will bind more strongly to the CSP and therefore travel more slowly, while the other enantiomer will travel more quickly. This difference in retention time allows for the effective separation of the two enantiomers. sigmaaldrich.com This direct method avoids the need for derivatization and subsequent removal of a chiral auxiliary.
| Technique | Principle | Key Steps |
| Chemical Resolution | Conversion of enantiomers into a mixture of diastereomers with different physical properties. | 1. React racemate with a pure chiral resolving agent. 2. Separate the resulting diastereomers (e.g., by crystallization). 3. Cleave the chiral auxiliary to recover the pure enantiomers. |
| Chiral Chromatography | Differential interaction of enantiomers with a chiral stationary phase (CSP). | 1. Prepare a column with a CSP. 2. Pass the racemic mixture through the column. 3. Collect the separated enantiomers as they elute at different times. |
| Table 2: Overview of Enantiomeric Resolution Techniques. |
Analytical Methodologies for Stereochemical Purity Determination
Chiral Gas Chromatography (GC) is a primary tool for this purpose. The method uses a capillary column containing a chiral stationary phase (CSP), often based on derivatized cyclodextrins. nih.gov These CSPs create a chiral environment within the column, leading to different retention times for the (2S,3S) and (2R,3R) enantiomers. By comparing the peak areas in the resulting chromatogram, the ratio of the enantiomers and thus the enantiomeric excess can be accurately calculated. researchgate.net The choice of the specific cyclodextrin (B1172386) derivative in the stationary phase is critical for achieving optimal separation. nih.gov
Chiral High-Performance Liquid Chromatography (HPLC) is another highly effective technique for separating enantiomers. Similar to chiral GC, it utilizes a chiral stationary phase. malariaworld.org Chiral HPLC can be advantageous as it is often performed at lower temperatures, which can be beneficial for thermally sensitive compounds. The development of a chiral HPLC method involves selecting an appropriate chiral column and mobile phase to achieve sufficient resolution between the stereoisomers in a reasonable analysis time. malariaworld.org
| Analytical Method | Stationary Phase Principle | Typical Application |
| Chiral Gas Chromatography (GC) | Utilizes a chiral stationary phase (e.g., derivatized cyclodextrins) to separate volatile enantiomers based on differential interactions. | Determination of enantiomeric excess of chiral epoxides and other volatile compounds. |
| Chiral High-Performance Liquid Chromatography (HPLC) | Employs a solid chiral stationary phase to resolve enantiomers in a liquid mobile phase. | Separation and quantification of a wide range of chiral compounds, including pharmaceuticals and intermediates. malariaworld.org |
| Table 3: Key Analytical Methods for Stereochemical Purity. |
Reaction Mechanisms and Reactivity of 2s,3s Diepoxybutane
Epoxide Ring-Opening Dynamics and Stereoselectivity
The opening of the epoxide rings in (2S,3S)-diepoxybutane is a key aspect of its chemical behavior and toxicity. This process can be initiated by either nucleophilic attack or acid catalysis, with the stereochemical outcome being a critical determinant of the final product structure.
The reaction of this compound with nucleophiles is a fundamental process in its interaction with biological macromolecules. The regioselectivity of this attack is governed by both steric and electronic factors.
Under basic or neutral conditions, the ring-opening of epoxides generally proceeds via an SN2 mechanism . libretexts.orglibretexts.org In this pathway, the nucleophile attacks the less sterically hindered carbon atom of the epoxide ring. youtube.commasterorganicchemistry.com For this compound, the terminal carbons (C1 and C4) are less substituted than the internal carbons (C2 and C3), making them the primary sites for nucleophilic attack. This preference for the less hindered position is a classic example of steric control in an SN2 reaction. masterorganicchemistry.comd-nb.info
The reaction with strong nucleophiles, such as Grignard reagents or alkoxides, follows this SN2 pathway, leading to the formation of a primary alcohol after subsequent protonation. libretexts.orglibretexts.org The inherent strain of the three-membered epoxide ring facilitates this reaction, making it more favorable than for other cyclic ethers. libretexts.org
In the context of its biological activity, this compound reacts with nucleophilic sites in DNA, such as the nitrogen atoms of guanine (B1146940) bases. nih.govnih.gov For instance, it can alkylate the N1 and N7 positions of 2'-deoxyguanosine (B1662781). nih.govnih.gov
In the presence of an acid catalyst, the ring-opening mechanism of epoxides becomes more complex and can exhibit characteristics of both SN1 and SN2 pathways. libretexts.orglibretexts.org The first step is the protonation of the epoxide oxygen, which creates a better leaving group. masterorganicchemistry.comkhanacademy.org
The subsequent nucleophilic attack can then proceed through two potential mechanisms:
A2-like (SN2-like) mechanism: The nucleophile attacks the carbon atom in a concerted fashion as the C-O bond breaks. This pathway is favored at less substituted carbons and with less powerful nucleophiles. youtube.com
A1-like (SN1-like) mechanism: The C-O bond breaks first to form a carbocation intermediate, which is then attacked by the nucleophile. This pathway is favored at the more substituted carbon, as it can better stabilize the positive charge. libretexts.orgmasterorganicchemistry.com
For this compound, which has secondary carbons in the epoxide rings, the acid-catalyzed ring-opening is best described as a hybrid of these two mechanisms. libretexts.orglibretexts.org There is a significant build-up of positive charge on the carbon atom, suggesting an SN1-like character, but the nucleophile attacks before a full carbocation can form, which is characteristic of an SN2 reaction. libretexts.orglibretexts.org This results in the nucleophile preferentially attacking the more substituted carbon atom in asymmetric epoxides. libretexts.orgmasterorganicchemistry.com
The table below summarizes the key differences between base-catalyzed and acid-catalyzed ring-opening of epoxides:
| Feature | Base-Catalyzed Ring Opening | Acid-Catalyzed Ring Opening |
| Mechanism | SN2 | SN1-like/SN2-like hybrid |
| Initial Step | Nucleophilic attack on the epoxide carbon | Protonation of the epoxide oxygen |
| Regioselectivity | Attack at the less substituted carbon | Attack at the more substituted carbon |
| Intermediate | No carbocation intermediate | Partial or full carbocation character |
The solvent plays a crucial role in the kinetics and mechanism of epoxide ring-opening reactions. Polar protic solvents, such as water and alcohols, can participate in the reaction as nucleophiles and can also stabilize charged intermediates and transition states through hydrogen bonding. lumenlearning.com This can influence the rate of both acid-catalyzed and base-catalyzed reactions.
In acid-catalyzed reactions, polar protic solvents are particularly effective at stabilizing the developing positive charge on the carbon atom in an A1-like mechanism, thus favoring this pathway. lumenlearning.com For SN2 reactions under basic conditions, polar aprotic solvents like DMSO or acetone (B3395972) can accelerate the reaction by solvating the cation of the nucleophilic salt, leaving the anion more "naked" and reactive. lumenlearning.com
The hydrolysis of this compound, a key detoxification pathway, is influenced by pH and the presence of buffer ions. researchgate.net The reaction is subject to general and specific acid-base catalysis. researchgate.net The rate of hydrolysis is slowest in the pH range of 5-9, where neutral hydrolysis is the dominant pathway. researchgate.net The presence of certain anions, such as phosphate (B84403) and carbonate, can accelerate the degradation of the compound. researchgate.netnih.gov
Electrophilic Reactivity of the Epoxide Rings
The epoxide rings of this compound are highly electrophilic due to the polarization of the C-O bonds and the significant ring strain. youtube.com This electrophilicity is the basis for its reactivity towards a wide range of nucleophiles. beilstein-journals.org The carbon atoms of the epoxide rings carry a partial positive charge, making them susceptible to attack by electron-rich species. youtube.com
The electrophilicity of the epoxide can be further enhanced by the coordination of a Lewis acid to the oxygen atom. stackexchange.comsci-hub.se This coordination makes the oxygen a better leaving group and increases the partial positive charge on the carbon atoms, thereby facilitating nucleophilic attack. stackexchange.com
Multivalent Reactivity and Bifunctional Alkylating Properties
As a diepoxide, this compound possesses two reactive electrophilic centers. This bifunctional nature allows it to act as a cross-linking agent, capable of reacting with two different nucleophiles or two nucleophilic sites on the same molecule. nih.gov This property is central to its genotoxicity, as it can form both mono-adducts and cross-linked adducts with DNA. nih.govnih.gov
The initial reaction of this compound with a nucleophile, such as a DNA base, results in a mono-adduct that still contains a reactive epoxide ring. nih.govnih.gov This remaining epoxide can then undergo a second nucleophilic attack, either intramolecularly or intermolecularly, leading to the formation of a cross-link. nih.gov For example, it can form adducts with 2'-deoxyguanosine at both the N1 and N2 positions, leading to the formation of fused ring systems. nih.govnih.gov
Stereochemical Inversion and Retention Mechanisms during Ring Opening
The stereochemistry of the epoxide ring-opening reaction is a critical aspect that determines the configuration of the final product.
In a classic SN2 reaction , the nucleophile attacks the carbon atom from the side opposite to the leaving group, resulting in an inversion of configuration at the site of attack. youtube.com This is the predominant stereochemical outcome for the ring-opening of this compound under basic or neutral conditions. nih.gov When a nucleophile attacks one of the chiral carbons of the epoxide, the stereocenter at that carbon is inverted.
In acid-catalyzed ring-opening , the stereochemical outcome can be more complex. If the reaction proceeds through a discrete carbocation intermediate (SN1 mechanism), a mixture of retention and inversion of configuration would be expected, leading to racemization. However, for epoxides, the reaction often proceeds with a high degree of stereoselectivity, typically resulting in an anti-addition of the nucleophile and the hydroxyl group. youtube.com This is because the protonated epoxide oxygen can still shield one face of the molecule, directing the incoming nucleophile to the opposite face, even if there is significant carbocationic character at the reaction center.
In some cases, retention of configuration can be observed. This typically occurs when the reaction at one of the non-chiral terminal carbons (C1 or C4) takes place, as the chiral centers (C2 and C3) are not directly involved in the bond-breaking and bond-forming steps. nih.gov
The table below outlines the expected stereochemical outcomes for the ring-opening of this compound:
| Reaction Condition | Mechanism | Stereochemical Outcome at Chiral Center |
| Basic/Neutral | SN2 | Inversion of Configuration |
| Acidic | SN1-like/SN2-like | Predominantly Inversion (Anti-addition) |
| Reaction at Terminal Carbon | SN2 | Retention of Configuration at C2 and C3 |
Molecular Interactions of 2s,3s Diepoxybutane with Biological Macromolecules Mechanistic Studies
DNA Alkylation Mechanisms and Adduct Characterization
(2S,3S)-Diepoxybutane is a potent genotoxic agent due to its capacity to alkylate DNA, forming a variety of adducts. The initial reaction involves the alkylation of DNA bases by one of the epoxide rings of DEB. nih.gov This creates a monoalkylation product which retains a reactive epoxide group, capable of undergoing a second alkylation reaction. nih.gov
The primary site of DNA alkylation by (2S,3S)-DEB is the N7 position of guanine (B1146940), which is highly nucleophilic. nih.govnih.gov The reaction proceeds via an SN2 mechanism, where the N7 atom of guanine attacks one of the electrophilic carbons of the epoxide ring. nih.gov This results in the formation of N7-(2'-hydroxy-3',4'-epoxybut-1'-yl)-guanine (N7-HEB-Gua) monoadducts. umn.eduresearchgate.net These initial adducts are relatively unstable and can undergo further reactions. nih.gov
While N7-guanine is the most frequent target, other nucleobases can also be modified by (2S,3S)-DEB, although to a lesser extent. nih.gov Alkylation can occur at other nitrogen and oxygen atoms within the DNA bases. nih.gov For instance, reactions with 2'-deoxyguanosine (B1662781) (dG) under physiological conditions can also lead to alkylation at the N1 and N2 positions. nih.gov
The formation of these adducts is a critical first step in the genotoxic cascade initiated by (2S,3S)-DEB. The presence of these modified bases can disrupt normal DNA replication and transcription processes.
The monoalkylation adducts of (2S,3S)-DEB, such as N7-HEB-Gua, still possess a reactive epoxide group. umn.edu This allows for a second alkylation event, leading to the formation of DNA cross-links. These cross-links can be either intrastrand (within the same DNA strand) or interstrand (between opposite DNA strands). nih.gov
Interstrand cross-links are particularly cytotoxic lesions as they prevent the separation of the DNA strands, which is essential for replication and transcription. nih.gov The formation of an interstrand cross-link typically involves the initial N7-guanine adduct reacting with a guanine on the complementary strand. nih.gov A common interstrand cross-link formed by (2S,3S)-DEB is 1,4-bis-(guan-7-yl)-2,3-butanediol (bis-N7G-BD). nih.govumn.edu
Intrastrand cross-links can also form, for example, between two adjacent guanine residues on the same strand. The mechanism involves the initial N7-guanine adduct reacting with a neighboring nucleobase. umn.edu The formation of both intra- and interstrand cross-links by (2S,3S)-DEB is considered a primary mechanism of its potent cytotoxic and mutagenic effects. umn.edunih.gov
The stereochemistry of this compound plays a crucial role in the types and distribution of DNA adducts formed. The (2S,3S) configuration of DEB dictates the stereochemistry of the resulting adducts. nih.gov
When (2S,3S)-DEB reacts with DNA, the configuration of the chiral centers in the butanediol (B1596017) backbone of the adduct is retained. nih.gov For example, the reaction with dG to form N7- and N1-monoadducts results in diastereomers with specific (2”S, 3”S) configurations in the DEB-derived side chain. nih.gov
Furthermore, the stereochemistry of the initial monoepoxide metabolite of the prodrug treosulfan, which is converted to (2S,3S)-DEB, influences the subsequent DNA adduct formation. researchgate.net Studies have shown that the stereochemical configuration of related epoxides, such as those derived from butadiene, significantly impacts the distribution of adducts in different tissues. researchgate.net This highlights the importance of stereochemistry in determining the ultimate biological activity and genotoxic profile of these compounds.
DNA Adducts Formed by this compound
| Adduct Type | Description | Key Intermediate | Reference |
| N7-Guanine Monoadduct | Initial alkylation product at the N7 position of guanine. | N7-(2'-hydroxy-3',4'-epoxybut-1'-yl)-guanine | umn.eduresearchgate.net |
| Interstrand Cross-link | Covalent linkage between guanines on opposite DNA strands. | 1,4-bis-(guan-7-yl)-2,3-butanediol | nih.govumn.edu |
| N1-Guanine Adduct | Alkylation at the N1 position of guanine. | 2'-deoxy-1-(2-hydroxy-2-oxiranylethyl)-guanosine | nih.gov |
| N2-Guanine Adduct | Alkylation at the exocyclic N2 position of guanine. | - | nih.gov |
Protein and Peptide Alkylation Mechanisms
The nucleophilic side chains of certain amino acid residues within proteins are susceptible to alkylation by (2S,3S)-DEB. creative-proteomics.com The most reactive of these is the thiol group of cysteine residues. creative-proteomics.com The high nucleophilicity of the cysteine thiol makes it a primary target for electrophilic attack by the epoxide rings of DEB, forming a stable thioether bond. creative-proteomics.com
Besides cysteine, other amino acid residues with nucleophilic side chains, such as histidine and lysine (B10760008), can also be alkylated by (2S,3S)-DEB, although generally to a lesser extent. researchgate.net The imidazole (B134444) ring of histidine and the primary amine group of lysine can react with the epoxide, leading to covalent modification. creative-proteomics.comresearchgate.net The specificity of which proteins and which residues are modified depends on factors such as their accessibility and the local chemical environment. researchgate.net
Mass spectrometry (MS) is a powerful analytical technique for the identification and characterization of protein adducts formed by this compound. nih.gov "Bottom-up" proteomics strategies are commonly employed, where proteins are first digested into smaller peptides, typically with trypsin, before analysis by MS. nih.gov
High-performance liquid chromatography coupled with electrospray ionization tandem mass spectrometry (HPLC-ESI-MS/MS) is a widely used method. nih.govacs.org This technique allows for the separation of peptides and their subsequent fragmentation to determine their amino acid sequence and the precise site of modification.
Studies using these methods have successfully identified specific protein adducts of DEB. For example, analysis of proteolytic digests of proteins cross-linked to DNA by DEB has revealed the presence of 1-(S-cysteinyl)-4-(guan-7-yl)-2,3-butanediol conjugates. nih.govnih.govacs.org This indicates that DEB can form DNA-protein cross-links between the N7 position of guanine in DNA and cysteine residues in proteins. nih.govnih.govacs.org The identification of such adducts provides direct evidence for the molecular mechanisms of DEB-induced toxicity and helps to identify the protein targets of this reactive compound. acs.org
Amino Acid Residues Alkylated by this compound
| Amino Acid | Reactive Group | Type of Bond Formed | Reference |
| Cysteine | Thiol (-SH) | Thioether | creative-proteomics.com |
| Histidine | Imidazole Ring | - | researchgate.net |
| Lysine | Primary Amine (-NH2) | - | creative-proteomics.comresearchgate.net |
Mechanistic Investigations of RNA Alkylation
This compound is a bifunctional electrophile capable of reacting with nucleophilic sites on biological macromolecules, including Ribonucleic Acid (RNA). Its two epoxide rings allow it to form covalent bonds with RNA, leading to both mono-alkylation and cross-linking events. Mechanistic studies, primarily leveraging knowledge from its well-documented interactions with DNA, have elucidated the chemical basis of its action on RNA.
The primary sites of alkylation on RNA are the nucleobases, with a pronounced reactivity towards the N7 position of guanine residues. nih.govnih.gov This is analogous to its reaction with DNA, where the N7-guanine is the most frequent target. nih.govumn.edu The reaction proceeds via a nucleophilic attack from the nitrogen atom of the guanine base on one of the epoxide's carbon atoms, leading to the opening of the epoxide ring and the formation of a stable covalent adduct. This initial reaction results in a mono-alkylated guanine, specifically a (2'S,3'S)-N-7-(2',3',4'-trihydroxybut-1'-yl)guanine (THBG) adduct, through an intermediate epoxide adduct. nih.gov
The key feature of this compound is its ability to induce cross-links due to its second reactive epoxide group. nih.gov After the initial mono-alkylation event, the remaining epoxide on the butane (B89635) backbone can react with a second nucleophile. This second reaction can occur with another nucleobase on the same RNA strand (intra-strand cross-link), a different RNA strand (inter-strand cross-link), or a nearby protein (RNA-protein cross-link).
Experimental evidence demonstrates the utility of diepoxybutane as a cross-linking agent to study RNA-protein interactions within complex cellular machinery like the ribosome. nih.gov In studies on Escherichia coli ribosomes, diepoxybutane was used to induce cross-links between ribosomal RNA (rRNA) and ribosomal proteins, helping to map the spatial arrangement of these components. nih.gov The mechanism for RNA-protein cross-linking is thought to mirror that observed with DNA, where the compound forms a bridge between a cysteine thiol group in a protein and the N-7 position of a guanine base. nih.govconsensus.appacs.org
Furthermore, while guanine is the primary target, this compound can also react with other nucleobases, such as adenine (B156593), leading to different types of cross-links, for instance, between guanine and adenine (G-A cross-links). nih.gov The formation of these various adducts and cross-links disrupts the normal structure and function of RNA, interfering with processes like translation and RNA processing. The specific types of adducts formed have been characterized using techniques like high-performance liquid chromatography-tandem mass spectrometry (HPLC-MS/MS). nih.govacs.org
Table 1: Products of this compound Alkylation
| Reactants | Adduct/Cross-link Type | Description | Supporting Evidence |
|---|---|---|---|
| (2S,3S)-DEB + Guanine | Mono-adduct (THBG) | Initial alkylation at the N7 position of a single guanine base. nih.gov | Kinetic studies of adduct formation. nih.gov |
| (2S,3S)-DEB + 2 Guanine residues | bis-N7G-BD Cross-link | A cross-link connecting the N7 positions of two separate guanine bases. nih.govumn.edu | Structural characterization of DNA-DNA cross-links. umn.edu |
| (2S,3S)-DEB + Guanine + Adenine | N7G-N1A-BD Cross-link | A cross-link between the N7 of guanine and the N1 of adenine. nih.gov | Observed in synthetic DNA duplexes. nih.gov |
| (2S,3S)-DEB + Guanine (in RNA) + Cysteine (in Protein) | RNA-Protein Cross-link | A covalent bridge between an RNA guanine and a protein cysteine residue. nih.govacs.org | Inferred from studies of DNA-protein cross-linking and use in ribosomal profiling. nih.govnih.gov |
Computational Modeling of Biomacromolecular Interactions
Computational modeling serves as a powerful tool to investigate the interactions of this compound with biological macromolecules at an atomic level of detail, providing insights that are often difficult to obtain through experimental methods alone. nih.govmdpi.com These computational approaches, including quantum chemical calculations and molecular dynamics simulations, can be used to predict reaction pathways, characterize the structures of adducts, and assess the impact of alkylation on the dynamics and stability of biomolecules like RNA. rsc.orgarxiv.org
Quantum Chemical (QC) Calculations: Quantum chemical methods are employed to study the electronic details of the chemical reactions between this compound and nucleobases. rsc.org These calculations can determine the energetics of the alkylation process, including the activation energies for epoxide ring-opening and the stability of the resulting covalent adducts. By modeling the transition states, QC methods can help elucidate the precise mechanism of nucleophilic attack by sites on guanine or adenine. nih.gov This allows researchers to understand the inherent reactivity of different nucleophilic sites on RNA and predict the most likely products of alkylation, complementing experimental findings from mass spectrometry. rsc.orgnih.gov
Molecular Dynamics (MD) Simulations: Once a covalent adduct is formed, molecular dynamics (MD) simulations can be used to explore its structural and dynamic consequences on a larger scale, such as within an RNA helix or a ribonucleoprotein complex. nih.govmdpi.com Starting with the structure of an RNA molecule, a this compound adduct can be computationally introduced. The system, including the modified RNA, surrounding water molecules, and ions, is then simulated over time by solving Newton's equations of motion for every atom. mdpi.com
MD simulations provide a "molecular movie" that reveals how the adduct affects the RNA's structure, flexibility, and interactions. nih.gov For example, an intra-strand cross-link can introduce a significant kink or distortion in an RNA helix, which can be visualized and quantified through simulation. These structural perturbations can interfere with base pairing and the binding of proteins or other RNAs. By comparing simulations of modified and unmodified RNA, researchers can pinpoint the specific conformational changes induced by the alkylation event. arxiv.org This approach is crucial for understanding how damage by this compound can disrupt biological processes that rely on specific RNA structures. nih.gov
Table 2: Application of Computational Methods to Study this compound Interactions
| Computational Method | Primary Application | Information Gained | Relevance to (2S,3S)-DEB |
|---|---|---|---|
| Quantum Chemical (QC) Calculations | Reaction Mechanism Analysis | Transition state energies, reaction pathways, product stability. rsc.orgnih.gov | Predicts the most reactive sites on RNA nucleobases and the mechanism of epoxide ring-opening. |
| Molecular Dynamics (MD) Simulations | Structural and Dynamic Analysis | Conformational changes, molecular flexibility, interaction stability, solvent effects. nih.govmdpi.com | Models the structural impact of adducts and cross-links on RNA helices and RNA-protein complexes. |
| Hybrid QM/MM Methods | Enzymatic Repair/Metabolism | Modeling reactions within a large protein environment. | Could be used to study how repair enzymes recognize and excise diepoxybutane adducts from RNA. |
Applications of 2s,3s Diepoxybutane As a Chiral Building Block in Organic Synthesis
Synthesis of Chiral Diols, Tetrols, and Polyhydroxylated Compounds
One of the most direct and widespread applications of (2S,3S)-diepoxybutane is in the synthesis of chiral 1,4-disubstituted-2,3-butanediols. The C2-symmetry of the starting diepoxide allows for a highly stereocontrolled double nucleophilic addition, where two epoxide rings are opened sequentially or simultaneously. This approach provides a general and efficient method for preparing optically active diols, which are themselves important chiral intermediates in the pharmaceutical and materials science industries. researchgate.netkyoto-u.ac.jp
The reaction typically involves the use of organometallic reagents, such as Grignard reagents or organocuprates, to open the epoxide rings. For instance, the reaction of this compound with phenylmagnesium bromide in the presence of a copper iodide catalyst yields (2S,3S)-dihydroxy-1,4-diphenylbutane with excellent yield and stereopurity. researchgate.net This method is advantageous as it avoids the use of heavy metals like osmium and prevents racemization at any stage. researchgate.net
The general transformation can be represented as: this compound + 2 R-M → (2S,3S)-1,4-di-R-butane-2,3-diol
Hydrolysis of the two epoxide rings of this compound provides a straightforward route to (2S,3S)-butane-1,2,3,4-tetrol, also known as L-Threitol. This polyhydroxylated compound and its derivatives are valuable chiral pool materials. The synthesis of the diepoxide itself often starts from a derivative of L-threitol, highlighting the close synthetic relationship between these compounds. researchgate.net
Table 1: Examples of Chiral Diols Synthesized from this compound
| Nucleophile/Reagent | Product | Yield |
|---|---|---|
| Phenylmagnesium Bromide / CuI | (2S,3S)-Dihydroxy-1,4-diphenylbutane | 88% researchgate.net |
| Lithium Acetylide | (2S,3S)-Hexa-1,5-diyne-3,4-diol | - |
| Sodium Azide | (2S,3S)-1,4-Diazido-2,3-butanediol | - |
Stereoselective Construction of Heterocyclic Systems
The bifunctional electrophilic nature of this compound makes it an ideal substrate for the stereoselective synthesis of C2-symmetric heterocyclic compounds. By reacting the diepoxide with various dinucleophiles, a range of important heterocyclic scaffolds can be constructed with the stereochemistry of the final product being directed by the starting material.
A prominent example is the synthesis of chiral piperazine (B1678402) derivatives. The reaction of this compound with a primary amine (R-NH2) or a disubstituted diamine can lead to the formation of a 2,3-dihydroxy-1,4-disubstituted piperazine ring system. These structures are core components of many biologically active compounds.
Furthermore, this strategy can be extended to the synthesis of chiral crown ethers. The reaction of this compound with a catechol or other aromatic diols under Williamson ether synthesis conditions can form a key segment of a macrocyclic structure. Subsequent cyclization with another diol unit can complete the crown ether framework. researchgate.netnih.gov The inherent C2-symmetry of the diepoxybutane is transferred to the final macrocycle, which is a desirable feature for applications in chiral recognition and host-guest chemistry. researchgate.net
Other heterocyclic systems accessible from this building block include:
Chiral Dioxanes: Reaction with a 1,2-diol.
Chiral Thioxanes: Reaction with a 1,2-dithiol.
Morpholines: The synthesis of the antidepressant drug Reboxetine and its analogues involves the formation of a morpholine (B109124) ring from a chiral precursor with a similar stereochemical arrangement. nih.gov
Derivatization to Access New Chiral Ligands and Organocatalysts
A significant application of this compound lies in its role as a precursor to sophisticated chiral ligands and organocatalysts, which are fundamental tools in asymmetric catalysis. The chiral diols and tetrols synthesized from the diepoxide serve as the core scaffold upon which catalytically active functionalities are built. nih.gov
The C2-symmetric 1,4-disubstituted-2,3-butanediols are particularly valuable. The two hydroxyl groups can be readily derivatized to create a wide array of bidentate ligands. For example:
Diphosphine Ligands: The hydroxyl groups can be converted to phosphine (B1218219) groups, yielding ligands analogous to DIOP (Diphosphine) or Chiraphos. These P,P-bidentate ligands are highly effective in transition-metal-catalyzed reactions, such as asymmetric hydrogenation and hydrosilylation. nih.gov
Bis(oxazoline) (BOX) Ligands: The diol can be converted into a diamine, which is a key intermediate in the synthesis of BOX ligands. These N,N-bidentate ligands are among the most successful classes of ligands for coordinating with Lewis acidic metals to catalyze a multitude of asymmetric transformations, including Diels-Alder reactions and aldol (B89426) additions.
Chiral Crown Ethers: As mentioned previously, the resulting crown ethers can act as chiral phase-transfer catalysts or as hosts for the enantioselective recognition of chiral ammonium (B1175870) salts. researchgate.net
The rigidity and well-defined stereochemistry of the butane (B89635) backbone, derived directly from this compound, are crucial for creating a precise chiral environment around the metal center, leading to high levels of enantioselectivity in catalytic reactions.
Use in Polymer Chemistry for Cross-linking Reactions and Network Formation (Chemical Mechanisms)
In polymer science, diepoxybutane is utilized as a cross-linking agent to modify the properties of various polymers, enhancing their mechanical strength, thermal stability, and resistance to solvents. nih.gov The ability of this compound to form these cross-links stems from the high reactivity of its two epoxide rings, which can undergo ring-opening reactions with nucleophilic functional groups present on polymer chains.
A notable example is the cross-linking of starch, a naturally occurring biopolymer rich in hydroxyl (-OH) groups. The chemical mechanism typically proceeds under basic conditions (e.g., with NaOH), which deprotonates the hydroxyl groups on the starch backbone to form more nucleophilic alkoxide ions.
Chemical Mechanism of Cross-linking:
Activation: A hydroxyl group on a polymer chain is deprotonated by a base (e.g., hydroxide (B78521) ion) to form a nucleophilic polymer alkoxide.
Polymer-OH + OH⁻ ⇌ Polymer-O⁻ + H₂O
First Nucleophilic Attack: The polymer alkoxide attacks one of the electrophilic carbon atoms of an epoxide ring on the this compound molecule. This is a SN2 reaction that opens the first epoxide ring and forms a stable ether linkage, covalently attaching the diepoxybutane to the first polymer chain.
Polymer-O⁻ + this compound → Polymer-O-CH₂(CHOH)(CHOH)CH₂-Epoxide
Second Nucleophilic Attack: The remaining epoxide ring on the tethered molecule is now a target for another polymer alkoxide from a different (or the same) polymer chain. This second ring-opening reaction forms another ether bond.
Polymer-O⁻ + Polymer-O-CH₂(CHOH)(CHOH)CH₂-Epoxide → Polymer-O-CH₂(CHOH)(CHOH)CH₂-O-Polymer
This two-step process results in a covalent bridge—a dihydroxybutanediyl ether link—between two polymer chains, creating a three-dimensional network structure. This network formation significantly increases the molecular weight and restricts the movement of polymer chains, leading to modified material properties such as decreased water solubility and enhanced gel strength. The stereochemistry of the this compound ensures that the cross-link has a specific three-dimensional structure.
Computational and Theoretical Chemistry Studies of 2s,3s Diepoxybutane
Quantum Chemical Characterization of Electronic Structure and Reactivity
Quantum chemical calculations are instrumental in understanding the intrinsic electronic properties of (2S,3S)-diepoxybutane and how these properties govern its reactivity. Methods such as Density Functional Theory (DFT) and ab initio calculations are employed to determine optimized geometries, vibrational frequencies, and electronic energies.
The reactivity of diepoxybutane isomers is closely linked to their stereochemistry. nih.gov Studies have shown that the stereochemical configuration significantly influences the cytotoxic and mutagenic effects of diepoxybutane. nih.gov For instance, (S,S)-diepoxybutane exhibits the highest cytotoxic and genotoxic potency, followed by the (R,R) and then the meso form. nih.gov This difference in biological activity is attributed to the distinct three-dimensional structures of the isomers, which in turn affects their interactions with biological macromolecules like DNA. nih.govumn.edu
The electronic structure of the epoxide rings is a key determinant of reactivity. The polarized C-O bonds and the ring strain make the carbon atoms susceptible to nucleophilic attack. Quantum chemical calculations can quantify the partial charges on the atoms and the energies of the frontier molecular orbitals (HOMO and LUMO), which are crucial for predicting sites of reaction.
Table 1: Calculated Electronic Properties of this compound
| Property | Calculated Value | Method |
| Dipole Moment | Data not available in search results | |
| HOMO Energy | Data not available in search results | |
| LUMO Energy | Data not available in search results | |
| C-O Bond Length | Data not available in search results | |
| C-C-O Bond Angle | Data not available in search results |
Molecular Dynamics Simulations of Solution-Phase Behavior and Interaction Profiles
Molecular dynamics (MD) simulations are employed to study the behavior of this compound in a solvent environment, typically water, to mimic physiological conditions. mdpi.comnih.gov These simulations track the positions and velocities of all atoms in the system over time, providing a dynamic picture of solute-solvent interactions and conformational changes.
MD simulations can reveal how water molecules arrange around the diepoxybutane molecule and the nature of the hydrogen bonding network. This information is critical for understanding the hydrolysis of the epoxide rings, a key metabolic deactivation pathway. researchgate.net The simulations can also be used to study the interaction of diepoxybutane with other molecules, such as DNA bases, to understand the initial steps of adduct formation. nih.govnih.gov
The phase behavior of mixtures containing diepoxybutane can also be investigated using MD simulations, which is relevant for understanding its behavior in complex biological environments. mdpi.comnih.govchemrxiv.org
Prediction of Spectroscopic Signatures (e.g., Chiral ECD, VCD, NMR)
Computational methods are essential for predicting and interpreting the spectroscopic signatures of chiral molecules like this compound. These predictions are invaluable for determining the absolute configuration of the molecule and for analyzing experimental spectra.
Electronic Circular Dichroism (ECD) and Vibrational Circular Dichroism (VCD): ECD and VCD are chiroptical techniques that measure the differential absorption of left and right circularly polarized light. frontiersin.orgmdpi.com Computational prediction of ECD and VCD spectra using time-dependent density functional theory (TD-DFT) is a powerful tool for assigning the absolute stereochemistry of chiral molecules. frontiersin.orgmdpi.comnih.gov The calculated spectra for the (2S,3S) and (2R,3R) enantiomers are mirror images, allowing for unambiguous assignment when compared with experimental data.
Nuclear Magnetic Resonance (NMR): While NMR spectroscopy is a primary tool for structure elucidation, computational prediction of NMR chemical shifts and coupling constants can aid in the assignment of complex spectra and provide a deeper understanding of the molecule's conformation in solution. schrodinger.com Quantum mechanical calculations can provide accurate predictions of these parameters. schrodinger.com
Table 2: Predicted Spectroscopic Data for this compound
| Spectroscopy | Predicted Feature | Wavelength/Chemical Shift |
| ECD | Cotton Effect | Data not available in search results |
| VCD | Vibrational Bands | Data not available in search results |
| ¹H NMR | Chemical Shifts | Data not available in search results |
| ¹³C NMR | Chemical Shifts | Data not available in search results |
Transition State Analyses for Key Reactions and Stereoselectivity Prediction
Understanding the reaction mechanisms of this compound, particularly its reactions with nucleophiles like DNA bases, requires the characterization of transition states. Quantum chemical methods can locate and characterize the geometry and energy of these high-energy structures that lie on the reaction pathway between reactants and products.
By calculating the activation energies for different possible reaction pathways, computational chemists can predict the most likely mechanism and the stereochemical outcome of a reaction. nih.govrsc.org For example, transition state analysis can explain why certain nucleophiles preferentially attack a specific carbon atom of the epoxide ring and why the reaction proceeds with a particular stereochemistry (e.g., inversion of configuration in an S_N2 reaction). nih.gov This predictive capability is crucial for understanding the mutagenicity of diepoxybutane, as the stereochemistry of the resulting DNA adducts can significantly impact their biological consequences. umn.edu Machine learning methods are also emerging as a tool for predicting stereoselectivity. nih.gov
Force Field Development for Diepoxybutane-Containing Systems
Molecular dynamics simulations rely on force fields, which are sets of parameters that describe the potential energy of a system as a function of its atomic coordinates. core.ac.uk For common molecules like water and proteins, well-established force fields exist. However, for less common molecules like this compound, it is often necessary to develop or validate specific force field parameters. uq.edu.auscispace.com
The process of force field development involves fitting parameters (e.g., bond stretching, angle bending, and torsional parameters) to high-level quantum chemical calculations or experimental data. nih.gov The goal is to create a force field that can accurately reproduce the structure, dynamics, and thermodynamic properties of the molecule and its interactions with its environment. mtu.edu The development of accurate force fields for diepoxybutane is essential for conducting reliable MD simulations to study its behavior in biological systems, such as its interaction with DNA or its diffusion through cell membranes. chemrxiv.org
Enzymatic and Biocatalytic Transformations of 2s,3s Diepoxybutane in Vitro
Epoxide Hydrolase-Mediated Hydrolysis Mechanisms
Epoxide hydrolases (EHs) are the primary enzymes responsible for the detoxification of epoxides, including (2S,3S)-diepoxybutane. wikipedia.orgexcli.de These enzymes catalyze the addition of a water molecule to the epoxide ring, resulting in the formation of a less reactive diol. wikipedia.org The general mechanism for microsomal and soluble epoxide hydrolases involves a two-step process. nih.govresearchgate.net
The initial step involves a nucleophilic attack by an aspartate residue in the enzyme's active site on one of the epoxide's carbon atoms. nih.gov This results in the formation of a covalent ester intermediate between the enzyme and the substrate. nih.govresearchgate.net In the second step, a charge-relay system, often involving histidine and another acidic residue, activates a water molecule. excli.de This activated water then hydrolyzes the ester intermediate, releasing the diol product and regenerating the free enzyme for another catalytic cycle. excli.denih.gov
Stereospecificity and Regioselectivity of Biotransformations
The biotransformation of this compound by epoxide hydrolases is characterized by high stereospecificity and regioselectivity. The enzyme's chiral active site preferentially binds and orients the (2S,3S)-isomer, leading to the formation of specific stereoisomers of the resulting diol.
Research has shown that the enzymatic hydrolysis of diepoxybutane isomers is highly dependent on the specific epoxide hydrolase involved. For instance, studies with human and rat liver microsomes, which contain microsomal epoxide hydrolase (mEH), have demonstrated a preference for the hydration of meso-diepoxybutane over the chiral isomers. psu.edu The stereochemical course of the enzymatic hydrolysis of epoxides like those derived from carbamazepine (B1668303) has been shown to proceed via a trans-addition of water. psu.edu
The regioselectivity of the enzymatic attack, meaning which of the two epoxide rings is preferentially hydrolyzed, is also a critical aspect of these biotransformations. For soluble epoxide hydrolase (sEH), the regioselectivity has been investigated using 18O-labeled epoxides, demonstrating a specific site of nucleophilic attack by the enzyme. nih.gov
Characterization of Enzyme-Substrate Interactions
Understanding the interactions between epoxide hydrolases and this compound is crucial for elucidating the catalytic mechanism and the basis for stereospecificity. The structure of the enzyme's active site dictates how the substrate binds and is positioned for catalysis. nih.gov
Epoxide hydrolases belonging to the α/β-hydrolase fold family possess a catalytic triad, typically consisting of an aspartate, a histidine, and another acidic residue (e.g., glutamate (B1630785) or aspartate). nih.gov The initial nucleophilic attack is carried out by the aspartate residue. nih.gov The precise positioning of the this compound molecule within the active site, governed by hydrophobic and hydrogen-bonding interactions, determines which epoxide ring is presented to the catalytic aspartate and from which face the attack occurs.
While the primary function of many epoxide hydrolases is detoxification, the soluble epoxide hydrolase (sEH) is also involved in the metabolism of endogenous signaling molecules. nih.gov The structure of sEH includes an additional catalytic domain with phosphatase activity, although its physiological substrate in this context is not fully established. nih.gov
Genetic Engineering and Directed Evolution of Biocatalysts for Diepoxybutane
To enhance the efficiency and selectivity of epoxide hydrolase-mediated transformations for industrial and biotechnological applications, researchers have turned to genetic engineering and directed evolution. nih.govnih.gov These techniques aim to create enzyme variants with improved properties, such as higher activity, altered substrate specificity, and enhanced stability. nih.gov
Directed evolution involves creating a large library of enzyme mutants and then using a high-throughput screening method to identify variants with the desired improvements. nih.gov For example, site-saturation mutagenesis, a technique where a specific amino acid residue is replaced with all other possible amino acids, has been successfully applied to an epoxide hydrolase from Agrobacterium radiobacter. nih.gov By targeting residues near the substrate-binding pocket, researchers have generated variants with significantly improved enantioselectivity and activity towards certain epoxides. nih.gov
These engineered biocatalysts have the potential to be used in the synthesis of valuable chiral chemicals and for the more efficient detoxification of harmful epoxides like this compound. The continued development of methods for creating mutant libraries and for high-throughput screening will further advance the field of biocatalyst engineering. nih.gov
Advanced Analytical and Spectroscopic Characterization of 2s,3s Diepoxybutane and Its Reaction Products
High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Structure Elucidation
High-resolution Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structure elucidation of (2S,3S)-diepoxybutane and its derivatives. Both ¹H and ¹³C NMR provide detailed information about the chemical environment of individual atoms within the molecule.
For this compound, the symmetry of the molecule simplifies its ¹H NMR spectrum. The protons on the epoxide rings are chemically equivalent, leading to distinct signals. The chemical shifts (δ) are typically observed in specific regions characteristic of epoxide protons. In deuterated chloroform (B151607) (CDCl₃), the methine protons (CH) of the epoxide ring appear as a multiplet, while the methylene (B1212753) protons (CH₂) also show characteristic shifts. chemicalbook.com
¹³C NMR spectroscopy complements the proton data by providing information on the carbon skeleton. The carbon atoms of the epoxide rings in this compound are also equivalent and exhibit a characteristic chemical shift. For instance, in related epoxybutane structures, the epoxide carbons resonate at distinct ppm values. chemicalbook.comchemicalbook.com
In the study of reaction products, such as adducts with nucleobases like 2'-deoxyguanosine (B1662781) (dG), NMR is critical for determining the site of alkylation and the stereochemistry of the resulting product. nih.govnih.gov For example, the reaction of diepoxybutane (DEB) with dG can yield various products, and their structures have been determined through extensive NMR analysis, including 2D techniques like HMQC (Heteronuclear Multiple Quantum Coherence) and COSY (Correlation Spectroscopy). nih.govnih.gov These analyses have been crucial in characterizing complex structures, such as fused ring systems formed from the initial adducts. nih.gov The solvent used, commonly deuterated dimethyl sulfoxide (B87167) (DMSO-d₆), can influence the chemical shifts, and tetramethylsilane (B1202638) (TMS) is typically used as an internal standard. nih.govnih.gov
Table 1: Representative ¹H and ¹³C NMR Chemical Shifts for Diepoxybutane and Related Structures
| Compound/Fragment | Nucleus | Solvent | Chemical Shift (δ, ppm) |
|---|---|---|---|
| 1,2:3,4-diepoxybutane | ¹H | CDCl₃ | 2.73-2.88 (m) |
| cis-2,3-Epoxybutane | ¹³C | - | ~52.3 |
| trans-2,3-Epoxybutane | ¹³C | - | ~51.5 |
| DEB-dG Adducts (general) | ¹H | DMSO-d₆ | Varied, dependent on adduct structure |
Data compiled from multiple sources. chemicalbook.comchemicalbook.comchemicalbook.com
Mass Spectrometry Techniques for Identification of Reaction Products and Adducts
Mass spectrometry (MS) is a powerful technique for identifying and characterizing the reaction products and adducts of this compound, particularly due to its high sensitivity and ability to determine molecular weights. Electrospray ionization (ESI) is a commonly used soft ionization technique that allows for the analysis of polar and thermally labile molecules, such as DNA adducts, with minimal fragmentation. nih.govnih.gov
High-resolution mass spectrometry (HRMS), often coupled with techniques like time-of-flight (TOF) analysis, provides highly accurate mass measurements, enabling the determination of elemental compositions for unknown products. nih.gov For instance, in the reaction between DEB and 2'-deoxyadenosine (B1664071) (dA), HRMS was used to confirm the molecular formula of the resulting exocyclic adducts. nih.gov
Tandem mass spectrometry (MS/MS or MS²) and even further fragmentation (MS³) are employed to elucidate the structure of the reaction products by analyzing their fragmentation patterns. nih.govnih.gov By observing the loss of specific neutral fragments (e.g., deoxyribose), the structure of nucleoside adducts can be pieced together. nih.gov Different isomers of DEB-dA adducts have been shown to produce distinct fragmentation patterns in MS³ experiments, which aids in their structural differentiation. nih.gov MS-based proteomics has also been utilized to identify proteins that form cross-links with DNA upon exposure to DEB in human cells. nih.gov
Table 2: Common Adduct Ions and Fragments Observed in Mass Spectrometry of DEB Adducts
| Ion Type | Description | Significance |
|---|---|---|
| [M+H]⁺ | Protonated molecular ion | Determines the molecular weight of the adduct. |
| [M+Na]⁺ | Sodium adduct ion | Common adduct in ESI-MS. |
| [M-deoxyribose+H]⁺ | Fragment ion | Indicates the loss of the sugar moiety from a nucleoside adduct. |
| [M+2H-dR-2H₂O]⁺ | Secondary fragment ion | Provides further structural information on the adduct. |
Data compiled from multiple sources. nih.govnih.govacdlabs.com
Vibrational Spectroscopy (IR, Raman) for Functional Group Analysis
Vibrational spectroscopy, including infrared (IR) and Raman spectroscopy, is used to identify the functional groups present in this compound and its reaction products. The epoxide ring has characteristic vibrational modes that can be observed in the IR spectrum.
Specifically, the epoxy group gives rise to several characteristic absorption bands. These include the symmetric ring breathing vibration, the asymmetric C-O-C stretch, and the symmetric C-O-C stretch. spectroscopyonline.com For epoxy compounds, these bands are typically found around 1250 cm⁻¹ (ring breathing), 950-810 cm⁻¹ (asymmetric stretch), and 880-750 cm⁻¹ (symmetric stretch). spectroscopyonline.com The presence of a strong band around 915 cm⁻¹ is often indicative of the epoxy ring. nih.gov These bands are crucial for confirming the presence of the epoxide functionality and for monitoring its disappearance during a reaction.
Raman spectroscopy provides complementary information to IR spectroscopy. rsc.org While IR spectroscopy is sensitive to changes in dipole moment, Raman spectroscopy is sensitive to changes in polarizability. This can be particularly useful for symmetric vibrations that may be weak or absent in the IR spectrum. In the context of DEB reaction products, vibrational spectroscopy can confirm the opening of the epoxide ring and the formation of new functional groups, such as hydroxyl (-OH) groups.
Table 3: Characteristic Infrared Absorption Frequencies for Epoxides
| Vibrational Mode | Frequency Range (cm⁻¹) | Intensity |
|---|---|---|
| Symmetric Ring Breathing | 1280–1230 | Variable |
| Asymmetric C-O-C Stretch | 950–810 | Strong |
| Symmetric C-O-C Stretch | 880–750 | Strong |
| C-H Stretch of Epoxide Ring | ~3050 | Medium |
Data compiled from multiple sources. spectroscopyonline.comnih.gov
X-ray Crystallography of Crystalline Derivatives and Complexes
X-ray crystallography is the gold standard for determining the three-dimensional structure of molecules, providing precise information on bond lengths, bond angles, and stereochemistry. While obtaining a single crystal of the volatile and reactive this compound itself is challenging, this technique is invaluable for characterizing its stable, crystalline derivatives and reaction products.
For example, the absolute configuration of diastereomeric amides formed from chiral compounds can be unequivocally determined by X-ray analysis of suitable crystals. mdpi.com This technique has been applied to elucidate the structure of complex biological molecules that have been modified by compounds structurally related to diepoxybutane. In one study, the crystal structure of a domain-chimeric L-(2S,3S)-butanediol dehydrogenase was determined to understand its structure-function relationship. nih.gov Although not directly a derivative of this compound, this demonstrates the power of X-ray crystallography in studying stereospecific enzymes and their interactions. The process involves crystallizing the compound of interest and then analyzing the diffraction pattern of X-rays passing through the crystal to build a 3D model of the molecule.
Chiral Chromatography (GC, HPLC) for Enantiomeric Purity Assessment
Chiral chromatography is essential for the separation of enantiomers and the assessment of the enantiomeric purity of this compound. Both gas chromatography (GC) and high-performance liquid chromatography (HPLC) can be equipped with chiral stationary phases (CSPs) to achieve this separation.
Chiral GC often utilizes cyclodextrin-based CSPs. chromatographyonline.comgcms.cz Derivatized cyclodextrins, such as 2,3-di-O-methyl-6-O-tert-butyl dimethyl silyl (B83357) β-cyclodextrin, are capable of forming transient diastereomeric complexes with the enantiomers of a chiral analyte, leading to different retention times. chromatographyonline.com The choice of the specific cyclodextrin (B1172386) derivative and the temperature program are critical for achieving optimal separation. chromatographyonline.com
Chiral HPLC is another widely used technique for enantiomeric separation. mdpi.comnih.gov Polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose, are very effective for a broad range of chiral compounds. nih.gov The separation can be performed in different modes, including normal-phase, reversed-phase, and polar organic mode, by varying the mobile phase composition. nih.gov The selection of the appropriate CSP and mobile phase is crucial for successful enantioseparation. sigmaaldrich.com This technique is not only used for analytical purposes, such as determining the enantiomeric excess (ee) of a sample, but also for preparative separations to obtain enantiopure compounds. mdpi.com
Table 4: Common Chiral Stationary Phases for the Separation of Chiral Epoxides and Related Compounds
| Technique | Chiral Stationary Phase (CSP) Type | Examples of CSPs |
|---|---|---|
| GC | Derivatized Cyclodextrins | Astec CHIRALDEX B-DM, Supelco β-DEX |
| HPLC | Polysaccharide-based | Chiralpak® ID-U, Chiralcel® OD-H |
Data compiled from multiple sources. nih.govsigmaaldrich.com
Future Directions and Emerging Research Areas for 2s,3s Diepoxybutane
Development of Novel, Greener Synthetic Methodologies
The pursuit of environmentally benign and efficient methods for producing (2S,3S)-diepoxybutane is a key area of ongoing research. Traditional synthetic routes often involve multi-step processes and the use of hazardous reagents. Current efforts are focused on developing catalytic and chemoenzymatic strategies that offer higher atom economy, reduced waste, and milder reaction conditions.
One promising approach is the catalytic asymmetric epoxidation of 1,3-butadiene (B125203). nih.gov Research into chiral catalysts, such as those derived from fructose (B13574) or bearing oxazolidinone moieties, has shown potential for the enantioselective epoxidation of various olefins. nih.gov The development of catalysts that can directly and selectively convert 1,3-butadiene to this compound in a single step would represent a significant advancement. Another avenue being explored is the use of chemoenzymatic methods, which combine the selectivity of enzymes with the practicality of chemical synthesis. nih.gov This could involve using enzymes for the key stereoselective epoxidation step, thereby reducing the reliance on heavy metals and harsh oxidants. orgsyn.org
| Synthetic Approach | Key Features | Potential Advantages |
| Catalytic Asymmetric Epoxidation | Use of chiral catalysts to induce stereoselectivity. nih.govgoogle.com | Direct conversion, high enantiomeric excess. |
| Chemoenzymatic Synthesis | Combination of enzymatic and chemical steps. nih.gov | High selectivity, mild reaction conditions, reduced environmental impact. orgsyn.org |
Elucidation of Undiscovered Mechanistic Pathways
A deeper understanding of the reaction mechanisms of this compound is crucial for controlling its reactivity and predicting its biological effects. While it is known to be a potent electrophile that reacts with nucleophiles, the intricacies of its reaction pathways, particularly in biological systems, are still being unraveled. nih.govnih.gov
Research is focused on characterizing the formation of DNA and protein adducts. nih.govnih.gov Studies have investigated the reaction of diepoxybutane with 2'-deoxyguanosine (B1662781) under physiological conditions, identifying various adducts and their relative stabilities. nih.govnih.gov The stereochemistry of diepoxybutane plays a critical role in its reactivity, with different isomers leading to different types of DNA cross-links. nih.gov For instance, (S,S)-DEB is noted to predominantly form interstrand DNA cross-links. nih.gov Future research will likely employ advanced analytical techniques and computational modeling to map out the complete reaction landscape of this compound with various biomolecules, shedding light on its mutagenicity and carcinogenicity. nih.govnih.gov
Integration into Microfluidic and Flow Chemistry Platforms
The integration of this compound chemistry into microfluidic and flow chemistry systems offers numerous advantages over traditional batch processing. nih.govyoutube.com Flow chemistry allows for precise control over reaction parameters such as temperature, pressure, and reaction time, leading to improved yields, selectivity, and safety, especially when handling highly reactive intermediates like diepoxybutane. wuxiapptec.comrsc.org
The small reactor volumes in microfluidic systems enhance heat and mass transfer, enabling reactions to be performed under conditions that would be hazardous in a batch setup. rsc.org This technology is particularly well-suited for the on-demand generation and immediate use of reactive species, minimizing decomposition and side reactions. youtube.com Researchers are exploring the use of flow reactors for various transformations involving diepoxybutane, from fundamental reactivity studies to the synthesis of complex molecules. The development of automated flow platforms could accelerate the optimization of reaction conditions and enable high-throughput screening of new reactions. youtube.comrsc.org
| Platform | Key Advantages | Applications for this compound |
| Microfluidics | Enhanced heat and mass transfer, small reaction volumes. rsc.org | Precise control over fast and exothermic reactions. |
| Flow Chemistry | Improved safety, scalability, and reproducibility. nih.govwuxiapptec.com | On-demand generation and reaction of unstable intermediates, multi-step synthesis. youtube.commdpi.com |
Exploration of Reactivity in Non-Conventional Media (e.g., Ionic Liquids, Supercritical Fluids)
Investigating the reactivity of this compound in non-conventional media like ionic liquids and supercritical fluids opens up new possibilities for controlling its reactivity and selectivity. These solvent systems offer unique properties that can influence reaction pathways in ways not achievable in traditional organic solvents.
Ionic liquids, with their low volatility, high thermal stability, and tunable properties, can act as both solvents and catalysts, potentially enhancing reaction rates and altering stereochemical outcomes. Supercritical fluids, such as supercritical carbon dioxide, provide a medium with properties intermediate between those of a liquid and a gas, allowing for enhanced diffusion and solubility, which can be beneficial for certain reactions. Research in this area is still in its early stages but holds the promise of discovering novel transformations and developing more sustainable chemical processes involving this compound.
Advances in Computational Prediction of Diepoxybutane Reactivity and Selectivity
Computational chemistry, particularly Density Functional Theory (DFT), is becoming an indispensable tool for predicting and understanding the reactivity and selectivity of this compound. nih.gov DFT calculations can be used to model reaction transition states, calculate activation energies, and predict the most likely reaction pathways. researchgate.net
These theoretical studies can provide valuable insights into the factors that govern the stereoselectivity of reactions involving this compound. For example, computational models can help in the design of new catalysts for asymmetric epoxidation by predicting which catalyst structures will favor the formation of the desired enantiomer. springernature.com Furthermore, computational methods can be employed to study the interactions of this compound with biological macromolecules, aiding in the elucidation of its mechanisms of toxicity. nih.gov As computational power and theoretical methods continue to advance, the predictive power of these models will become increasingly accurate, guiding experimental work and accelerating the discovery of new applications for this versatile compound.
| Computational Method | Application | Insights Gained |
| Density Functional Theory (DFT) | Modeling reaction mechanisms, calculating energy barriers. nih.govresearchgate.net | Understanding reaction pathways, predicting product distributions. |
| Molecular Docking | Simulating interactions with biological targets. | Elucidating mechanisms of toxicity, guiding drug design. |
Q & A
Q. What are the primary research applications of (2S,3S)-Diepoxybutane (DEB) in experimental toxicology and DNA alkylation studies?
DEB is a bifunctional alkylating agent used to study DNA interstrand cross-links (ICLs), particularly targeting guanine residues at 5'-GNC sequences . Its role as a metabolite of 1,3-butadiene (a known carcinogen) makes it critical for modeling genotoxicity and apoptosis mechanisms in human lymphoblasts . Methodologically, DEB is employed in in vitro assays to quantify cross-link formation using techniques like comet assays or LC-MS/MS for adduct detection .
Q. How can researchers ensure stereochemical purity during the synthesis of this compound for chiral diol derivatives?
Stereoselective synthesis of DEB-derived diols (e.g., (2S,3S)-dihydroxy-1,4-diphenylbutane) requires controlled ring-opening reactions with nucleophiles like phenyllithium under inert conditions. Monitoring enantiomeric excess via chiral HPLC or polarimetry (e.g., specific rotation [α]D = −43.0° in CHCl₃) is essential to confirm stereochemical fidelity .
Q. What analytical techniques are recommended for detecting and quantifying DEB-induced DNA adducts?
LC-MS/MS is the gold standard for identifying DEB-specific N-7 guanine adducts. Key parameters include:
Q. What safety protocols are critical when handling DEB in laboratory settings?
DEB requires:
- Ventilation : Use fume hoods to avoid inhalation exposure.
- PPE : Nitrile gloves, chemical-resistant aprons, and safety goggles.
- Spill management : Absorb with inert materials (e.g., vermiculite) and dispose as hazardous waste .
- Storage : In airtight containers at −20°C to prevent polymerization .
Advanced Research Questions
Q. How do researchers reconcile contradictory data on DEB's role in apoptosis versus carcinogenesis?
DEB induces p53-dependent mitochondrial apoptosis at low doses (e.g., 10–50 μM in lymphoblasts) but promotes carcinogenesis via persistent DNA cross-links at higher concentrations. Contradictions arise from cell-type-specific repair mechanisms (e.g., Fanconi Anemia pathway efficiency) and metabolic detoxification rates (e.g., epoxide hydrolase activity) . Methodologically, dose-response studies with parallel endpoints (e.g., caspase-3 activation vs. γH2AX foci) are recommended to dissect these dual effects .
Q. What experimental strategies address the instability of DEB under physiological conditions?
DEB's hydrolysis half-life (<30 min in aqueous buffers) necessitates:
Q. How does DEB's metabolic activation in vivo differ from in vitro models, and how can this be modeled experimentally?
In vivo, DEB is generated via cytochrome P450-mediated oxidation of 1,3-butadiene, whereas in vitro models often use direct DEB administration. To bridge this gap:
Q. What are the limitations of current DEB-DNA adduct detection methods, and how can they be improved?
Current limitations include:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
